![molecular formula C22H16Cl2 B14316488 2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9'-fluorene] CAS No. 113547-20-9](/img/structure/B14316488.png)
2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9'-fluorene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9’-fluorene] is a complex organic compound characterized by its unique spiro structure, which involves a cyclopropane ring fused to a fluorene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9’-fluorene] can be achieved through several methodsThis reaction yields the spiro compound with a high yield of around 70% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Corey–Chaykovsky reaction provides a scalable route that can be adapted for larger-scale synthesis. The reaction conditions typically involve the use of dimethyloxosulfonium methylide in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9’-fluorene] undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: The spiro structure allows for potential oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an appropriate solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the chlorine atoms.
Applications De Recherche Scientifique
2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9’-fluorene] has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The unique spiro structure imparts interesting electronic and optical properties, making it useful in the development of advanced materials.
Biological Studies: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Mécanisme D'action
The mechanism by which 2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9’-fluorene] exerts its effects involves interactions with various molecular targets. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially influencing biochemical pathways. Specific pathways and targets may vary depending on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds share the spiro cyclopropane structure but are linked to steroidal frameworks.
Spiro[cyclopropane-1,9’-fluorene]: This compound lacks the dichloro and phenyl substituents, making it less complex.
Uniqueness
2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9’-fluorene] is unique due to its specific substituents, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
113547-20-9 |
|---|---|
Formule moléculaire |
C22H16Cl2 |
Poids moléculaire |
351.3 g/mol |
Nom IUPAC |
1,1-dichloro-3-methyl-3-phenylspiro[cyclopropane-2,9'-fluorene] |
InChI |
InChI=1S/C22H16Cl2/c1-20(15-9-3-2-4-10-15)21(22(20,23)24)18-13-7-5-11-16(18)17-12-6-8-14-19(17)21/h2-14H,1H3 |
Clé InChI |
GCRCARONCAKBTJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2(C1(Cl)Cl)C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Benzoyl-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14316405.png)


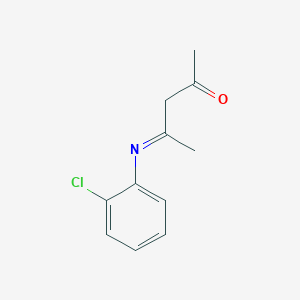
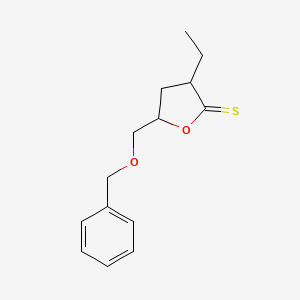
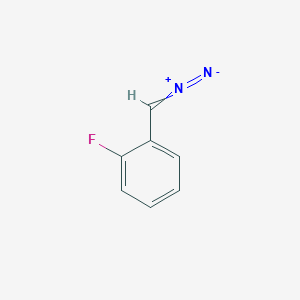

![1-Nitro-4-{1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14316455.png)
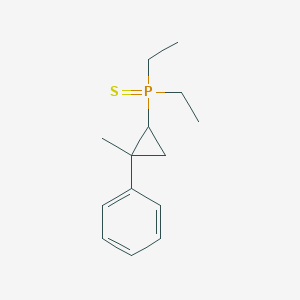
![1-(Decyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14316474.png)


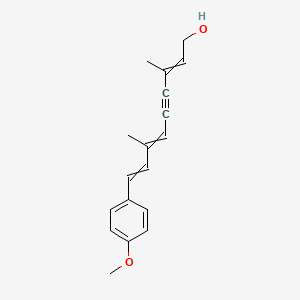
![Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide](/img/structure/B14316495.png)
